molecular formula C16H34O2S2 B8426840 2,2'-(Decane-1,10-diyldisulfanediyl)di(propan-1-ol) CAS No. 57915-21-6

2,2'-(Decane-1,10-diyldisulfanediyl)di(propan-1-ol)

Cat. No.: B8426840
CAS No.: 57915-21-6
M. Wt: 322.6 g/mol
InChI Key: LIMQJSZMYAIYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(Decane-1,10-diyldisulfanediyl)di(propan-1-ol) is a useful research compound. Its molecular formula is C16H34O2S2 and its molecular weight is 322.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(Decane-1,10-diyldisulfanediyl)di(propan-1-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Decane-1,10-diyldisulfanediyl)di(propan-1-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57915-21-6

Molecular Formula

C16H34O2S2

Molecular Weight

322.6 g/mol

IUPAC Name

2-[10-(1-hydroxypropan-2-ylsulfanyl)decylsulfanyl]propan-1-ol

InChI

InChI=1S/C16H34O2S2/c1-15(13-17)19-11-9-7-5-3-4-6-8-10-12-20-16(2)14-18/h15-18H,3-14H2,1-2H3

InChI Key

LIMQJSZMYAIYFF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)SCCCCCCCCCCSC(C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution in tetrahydrofuran of 7 g (0.0200 mole) of (±)-2,15-dimethyl-3,14-dithia-1,16-hexadecanedioic acid was slowly poured under a current of nitrogen into an agitated suspension of 2.3 g (0.0605 mole) of LiAlH4 in tetrahydrofuran. The reaction medium was then heated under reflux for 3 hours 15 mins. After neutralisation of the excess reducing agent with ethyl acetate and aqueous alkali, the reaction mixture was filtered and then the solvents were eliminated from the filtrate. The residue was separated between water and methylene chloride. The organic phase was recovered and then washed to neutrality and dried. The solvent was evaporated under reduced pressure and the residue was washed by trituration with petroleum ether. After filtration, 5.4 g of a white crystalline powder was obtained which was insoluble in water. (H is understood that the (+) and (-) isomers can be separated from the racemic form by known methods).
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7 g
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